molecular formula C17H18N2O5 B6395164 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261977-73-4

5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6395164
CAS RN: 1261977-73-4
M. Wt: 330.33 g/mol
InChI Key: ATBJFVUAAOJBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid (5-BOC-HNA) is a derivative of nicotinic acid, an organic acid that is an essential nutrient for humans and other animals. 5-BOC-HNA has been used in research studies as a tool to investigate biochemical and physiological effects of nicotinic acid, as well as its potential applications in laboratory experiments.

Scientific Research Applications

5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has been used in research studies to investigate the biochemical and physiological effects of nicotinic acid. It has been used to study the effects of nicotinic acid on the expression of genes involved in fatty acid metabolism, and to investigate the role of nicotinic acid in the regulation of glucose metabolism. 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has also been used to study the effects of nicotinic acid on the activity of enzymes involved in the synthesis of lipids, and to explore the role of nicotinic acid in the regulation of inflammation.

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% is not fully understood. It is believed that 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% binds to the nicotinic acid receptor in the cell, activating a cascade of biochemical events that lead to the regulation of gene expression, enzyme activity, and other physiological processes.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid metabolism, and to activate enzymes involved in the synthesis of lipids. 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has also been shown to reduce inflammation and to regulate glucose metabolism. In addition, 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has been found to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments is its ability to activate the nicotinic acid receptor, allowing researchers to study the effects of nicotinic acid on gene expression, enzyme activity, and other physiological processes. However, 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% is not suitable for use in clinical trials due to its potential toxicity.

Future Directions

The future of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% research is promising. Future studies could focus on the effects of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% on other biochemical pathways, such as those involved in the biosynthesis of cholesterol and other lipids. In addition, further research could explore the potential therapeutic applications of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%, such as its use in the treatment of metabolic disorders and inflammatory diseases. Finally, further research could investigate the potential of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% as a drug delivery system for other drugs.

Synthesis Methods

5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% is synthesized from nicotinic acid by a two-step reaction, involving the attachment of a 4-bromo-2-chloro-6-methylphenyl group to the carboxylic acid group of nicotinic acid and the subsequent amination of the resulting 5-bromo-2-hydroxynicotinic acid. The reaction is catalyzed by a palladium-based catalyst and requires an anhydrous solvent such as dimethylformamide. The reaction is typically carried out at 80°C for 16 hours.

properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-12-6-4-10(5-7-12)11-8-13(15(21)22)14(20)18-9-11/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBJFVUAAOJBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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